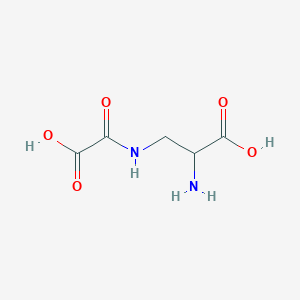

2-Amino-3-(carboxyformamido)propanoic acid

説明

2-Amino-3-(carboxyformamido)propanoic acid, commonly known as Dencichin, is a non-protein amino acid first isolated from Panax notoginseng (a traditional medicinal plant). Its molecular formula is C₅H₈N₂O₅, with a molecular weight of 176.13 g/mol (CAS: 7554-90-7) . Structurally, it features a carboxyformamido (-CONH-COOH) group at the β-position of the alanine backbone.

特性

IUPAC Name |

2-amino-3-(oxaloamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896910 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7554-90-7, 5302-45-4 | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalyldiaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 °C | |

| Record name | L-2-Amino-3-(oxalylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029402 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

作用機序

生化学分析

Biochemical Properties

Dencichin interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity. This interaction plays a crucial role in the biochemical properties of Dencichin.

Cellular Effects

Dencichin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, Dencichin significantly inhibits cell proliferation and extracellular matrix (ECM) proteins accumulation of HBZY-1 cells.

Molecular Mechanism

Dencichin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has intermolecular interactions with PHD-2.

Temporal Effects in Laboratory Settings

The effects of Dencichin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Dencichin vary with different dosages in animal models.

Metabolic Pathways

Dencichin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Dencichin is transported and distributed within cells and tissues.

生物活性

2-Amino-3-(carboxyformamido)propanoic acid, commonly known as Dencichin, is a non-protein amino acid with significant biological implications. This compound, derived from Panax notoginseng, has been studied for its diverse biological activities, particularly in the fields of neuroscience, hematology, and cancer research.

- Molecular Formula : CHNO

- Molecular Weight : 176.128 g/mol

- Density : 1.6 ± 0.1 g/cm³

Dencichin's biological activity is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Notably, it has been shown to inhibit hypoxia-inducible factor prolyl hydroxylase-2 (PHD-2), which plays a crucial role in the regulation of oxygen homeostasis and cellular responses to hypoxia .

Interaction with Biological Targets

The compound's interaction with PHD-2 suggests potential therapeutic applications in conditions characterized by hypoxia, such as cancer. By inhibiting PHD-2, Dencichin may enhance the stability of hypoxia-inducible factors (HIFs), leading to increased expression of genes that promote angiogenesis and erythropoiesis .

Biological Applications

- Neuroscience : Dencichin has been identified as a neuroexcitotoxic agent that may influence neurotransmitter synthesis and modulate various biochemical pathways critical for neuronal function.

- Hematology : It has been recognized for its hemostatic properties, potentially increasing platelet counts and improving blood coagulation processes.

- Cancer Research : The compound's ability to inhibit PHD-2 makes it a candidate for cancer therapies aimed at enhancing tumor oxygenation and reducing tumor progression through angiogenic pathways .

Case Studies and Research Findings

A study investigated the effects of Dencichin on prostate-specific membrane antigen (PSMA)-targeted radioligands. It was found that replacing certain amino acids in these ligands with Dencichin could maintain binding affinity while minimizing off-target effects in normal tissues such as kidneys and salivary glands . This suggests that Dencichin may play a role in developing targeted cancer therapies that reduce systemic toxicity.

Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHNO | Inhibits PHD-2; derived from Panax notoginseng |

| 2-Amino-3-Hydroxypropanoic Acid | CHNO | Hydroxyl group enhances solubility |

| L-Serine | CHNO | Essential amino acid; involved in protein synthesis |

科学的研究の応用

Neuroscience

Dencichin has been identified as a neuroexcitotoxic agent that influences neurotransmitter synthesis and modulates biochemical pathways critical for neuronal function. Research indicates that it may enhance synaptic plasticity and neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Hematology

In hematology, Dencichin has demonstrated hemostatic properties, notably increasing platelet counts and improving blood coagulation processes. This makes it a candidate for treating conditions associated with thrombocytopenia or other bleeding disorders.

Cancer Research

Dencichin's ability to inhibit hypoxia-inducible factor prolyl hydroxylase-2 (PHD-2) positions it as a promising candidate in cancer therapies. By stabilizing hypoxia-inducible factors (HIFs), it enhances the expression of genes that promote angiogenesis and erythropoiesis, potentially improving tumor oxygenation and reducing tumor progression .

Animal Nutrition

Dencichin is utilized in animal feed additives to promote growth and health in livestock. Its incorporation into animal diets has been shown to improve nutrient absorption and overall animal performance .

Agriculture

In agriculture, Dencichin is used in fertilizers due to its ability to enhance plant growth and crop yield. Its application can lead to improved nutrient uptake in plants, contributing to higher agricultural productivity .

Targeted Cancer Therapies

A study investigated the effects of Dencichin on prostate-specific membrane antigen (PSMA)-targeted radioligands. The findings suggested that substituting certain amino acids in these ligands with Dencichin maintained binding affinity while minimizing off-target effects, such as toxicity to kidneys and salivary glands. This highlights its potential role in developing more effective cancer therapies.

Antimicrobial Activity

Research has demonstrated that Dencichin exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Such properties indicate its potential use in developing new antibiotics or antimicrobial agents .

Future Research Directions

Future research on Dencichin could focus on:

- Structural modifications to enhance biological activity.

- Investigating its mechanism of action within various biological pathways.

- Developing efficient synthetic methods for large-scale production.

- Exploring its interactions with other biomolecules to identify additional therapeutic applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Dencichin but exhibit distinct biological activities, sources, and applications:

BMAA (2-Amino-3-(methylamino)-propanoic Acid)

- Structure: Methylamino (-NH-CH₃) group at the β-position.

- Source : Found in cycads and linked to neurodegenerative diseases in the Western Pacific.

- Biological Activity: Neurotoxic excitatory amino acid, implicated in amyotrophic lateral sclerosis (ALS).

- Key Findings :

2-Amino-3-(1,2-dicarboxyethylthio)propanoic Acid

- Structure : Thioether-linked 1,2-dicarboxyethyl group at the β-position.

- Source : Isolated from the fungus 豹皮菌 (Bao Pi Jun).

- Biological Activity : NMDA receptor antagonist.

- Key Findings: First reported from this fungal source, existing as a mixture of diastereomers . Potential use in neurological research due to glutamate receptor modulation.

ODAP (L-2-Amino-3-(oxalylamino)propanoic Acid)

- Structure: Oxalylamino (-NH-CO-COOH) group at the β-position.

- Source : Found in grass pea (Lathyrus sativus) and tea.

- Biological Activity : Neurotoxin causing neurolathyrism (spastic paraparesis).

- Key Findings :

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

- Structure: Diiodinated phenolic ring at the β-position.

- Source : Synthetic derivative of tyrosine.

- Applications : Used in pharmaceutical manufacturing and research (CAS: 66-02-4) .

Comparative Analysis Table

Key Research Findings

- Dencichin : Demonstrates enzyme inhibition without neurotoxicity at physiological doses, unlike BMAA or ODAP .

- BMAA : Neurotoxicity in rats is dose-dependent, but dietary exposure from cycads is insufficient to cause disease .

- ODAP : Structural resemblance to Dencichin highlights the critical role of side-chain chemistry in determining toxicity vs. therapeutic activity .

- NMDA Antagonist : Fungal-derived compound expands the scope of natural glutamate receptor modulators .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(carboxyformamido)propanoic acid and its analogs?

Answer: Synthesis typically involves multi-step organic reactions, including:

- Oxidation/Reduction : Use of KMnO₄ (oxidation) or H₂/Pd-C (reduction) to modify functional groups (e.g., converting hydroxyl to carbonyl groups) .

- Substitution Reactions : Alkylating or acylating agents to introduce carboxyformamido or other side chains .

- Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amino group during synthesis, followed by acidic or enzymatic deprotection .

Characterization via NMR, HPLC, and mass spectrometry ensures structural fidelity.

Q. How can researchers characterize the thermodynamic stability of this compound in aqueous solutions?

Answer:

- Calorimetry : Measure reaction enthalpy (ΔrH°) using techniques like isothermal titration calorimetry (ITC) to assess binding interactions or stability .

- Ion Clustering Studies : Gas-phase ion clustering data (e.g., Na⁺ adduct formation) provide insights into solvation energetics and stability under physiological conditions .

- pH-Dependent Stability Assays : Monitor degradation kinetics via UV-Vis or LC-MS at varying pH levels to identify optimal storage conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in polar vs. nonpolar solvents be resolved?

Answer:

- Solvent Screening : Systematically test reactivity in solvents like DMSO (polar aprotic) vs. toluene (nonpolar) using kinetic assays (e.g., UV-Vis monitoring of reaction rates) .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict solvent effects on transition states and intermediate stability .

- Cross-Validation : Replicate experiments with controlled humidity/temperature and standardized reagent purity to isolate solvent-specific effects .

Q. What advanced techniques are used to study its role in enzyme inhibition or protein interactions?

Answer:

- Isotopic Labeling : Incorporate ¹³C/¹⁵N isotopes into the compound for tracking metabolic pathways via NMR or mass spectrometry .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes or receptors in real-time .

- X-ray Crystallography : Resolve co-crystal structures with proteins to identify binding motifs and guide structure-activity relationship (SAR) studies .

Q. How can researchers address discrepancies in reported biological activity across cell lines?

Answer:

- Cell Line Authentication : Use STR profiling to confirm cell line identity and minimize variability .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values under standardized conditions (e.g., serum-free media, controlled passage numbers) .

- Pathway Analysis : RNA-seq or proteomics to identify off-target effects or compensatory mechanisms in divergent cell models .

Methodological Considerations

- Stereochemical Purity : Chiral HPLC or circular dichroism (CD) to verify enantiomeric excess, critical for biological activity .

- Toxicity Profiling : Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental impacts before in vivo studies .

- Data Reproducibility : Open-access deposition of raw datasets (e.g., reaction conditions, spectral files) in repositories like PubChem or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。